molecular formula C11H8BrNO4 B349633 2-(5-bromo-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid CAS No. 67835-26-1

2-(5-bromo-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid

Cat. No.: B349633
CAS No.: 67835-26-1
M. Wt: 298.09g/mol
InChI Key: NDJFZBLAXGRLTE-UHFFFAOYSA-N
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Description

2-(5-bromo-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid is a chemical compound with the molecular formula C11H8BrNO4. It is characterized by the presence of a bromine atom, a dioxo group, and an isoindoline structure. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-bromo-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid typically involves the bromination of a precursor compound followed by cyclization and oxidation steps. One common method involves the reaction of 5-bromo-1,3-dioxoisoindoline with propanoic acid under controlled conditions to yield the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination and cyclization processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and specific temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

2-(5-bromo-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

2-(5-bromo-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(5-bromo-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid involves its interaction with specific molecular targets. The bromine atom and dioxo groups play a crucial role in its reactivity and binding to biological molecules. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-(5-bromo-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetic acid: Similar structure but with an acetic acid group instead of a propanoic acid group.

    5-bromo-1,3-dioxoisoindoline: Lacks the propanoic acid group but shares the core structure.

Uniqueness

2-(5-bromo-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(5-bromo-1,3-dioxoisoindol-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO4/c1-5(11(16)17)13-9(14)7-3-2-6(12)4-8(7)10(13)15/h2-5H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDJFZBLAXGRLTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1C(=O)C2=C(C1=O)C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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